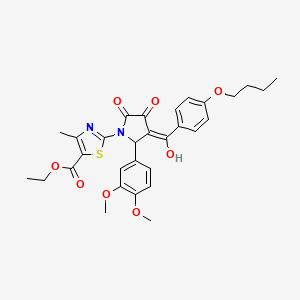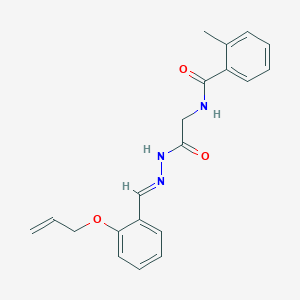
N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a hydrazine functional group attached to a carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide typically involves a multi-step process:
-
Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 2-(Allyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This reaction is usually carried out in an ethanol solvent under reflux conditions.
-
Condensation Reaction: : The hydrazone intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. This step results in the formation of the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the allyloxy group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in ethanol or ether solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like pyridine or triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various hydrazine derivatives.
科学的研究の応用
N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide has several scientific research applications:
-
Medicinal Chemistry: : The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
-
Biological Studies: : It is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.
-
Chemical Synthesis: : The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and other hydrazone derivatives.
-
Material Science: : It is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide involves its interaction with various molecular targets:
-
Enzyme Inhibition: : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in its potential anticancer and antimicrobial effects.
-
Signal Transduction Pathways: : It may modulate signal transduction pathways within cells, affecting processes such as cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
- N-(2-(2-(2-(Methoxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide
- N-(2-(2-(2-(Ethoxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide
- N-(2-(2-(2-(Propoxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide
Uniqueness
N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide is unique due to the presence of the allyloxy group, which imparts distinct reactivity and potential biological activity compared to its methoxy, ethoxy, and propoxy analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
| 769143-02-4 | |
分子式 |
C20H21N3O3 |
分子量 |
351.4 g/mol |
IUPAC名 |
2-methyl-N-[2-oxo-2-[(2E)-2-[(2-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C20H21N3O3/c1-3-12-26-18-11-7-5-9-16(18)13-22-23-19(24)14-21-20(25)17-10-6-4-8-15(17)2/h3-11,13H,1,12,14H2,2H3,(H,21,25)(H,23,24)/b22-13+ |
InChIキー |
CBGJBTOEGDWKCL-LPYMAVHISA-N |
異性体SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC=CC=C2OCC=C |
正規SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC=CC=C2OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-methoxyphenyl)-4-[(thiophen-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B12003160.png)
![1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene](/img/structure/B12003168.png)


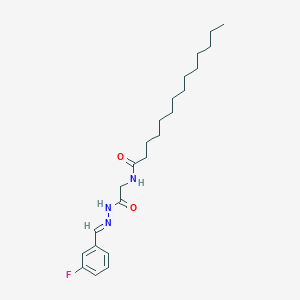
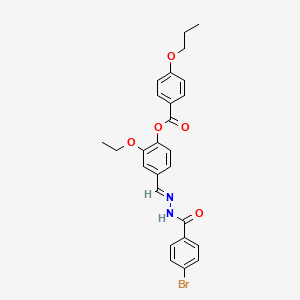
![4-{(E)-[({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12003195.png)
![N-[2-(3,4-dihydroxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12003199.png)
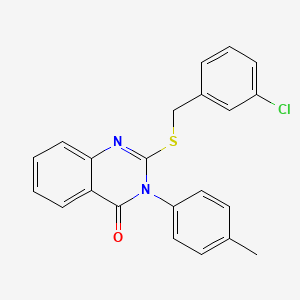
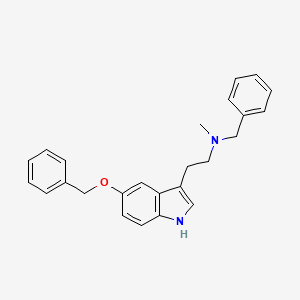
![Ethyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12003224.png)

